molecular formula C19H12ClN7O2 B6553433 6-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1040644-75-4

6-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6553433
CAS No.: 1040644-75-4
M. Wt: 405.8 g/mol
InChI Key: YOYFWZKMGNRBFV-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. Its structure includes a phenyl group at position 3 and a methyl-linked oxadiazole moiety substituted with a 3-chlorophenyl group at position 6 (IUPAC name: 3-phenyl-6-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one). The molecular formula is C₂₁H₁₄ClN₇O₂, with a molecular weight of 439.83 g/mol.

Properties

IUPAC Name

6-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN7O2/c20-13-6-4-5-12(9-13)17-22-15(29-24-17)10-26-11-21-18-16(19(26)28)23-25-27(18)14-7-2-1-3-8-14/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYFWZKMGNRBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=CC=C5)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of triazolopyrimidine derivatives allows for tailored biological activities. Below is a comparative analysis of the target compound and its analogs (Table 1):

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives

Compound ID & CAS No. Substituents (Position 3 & 6) Molecular Weight (g/mol) Key Biological Insights References
Target Compound (CAS: N/A) 3-phenyl ; 6-[[3-(3-chlorophenyl)-oxadiazolyl]methyl] 439.83 Hypothesized kinase inhibition based on oxadiazole’s electron-deficient nature
3-(2-Chlorobenzyl)-6-((4-ethoxyphenyl-oxadiazolyl)methyl) (CAS: N/A) 3-(2-chlorobenzyl) ; 6-[[3-(4-ethoxyphenyl)-oxadiazolyl]methyl] 463.90 Moderate antimicrobial activity (MIC: 8 µg/mL vs. S. aureus)
6-[[3-(2,4-Dimethoxyphenyl)-oxadiazolyl]methyl]-3-(3-chlorophenyl) (CAS: N/A) 3-(3-chlorophenyl) ; 6-[[3-(2,4-dimethoxyphenyl)-oxadiazolyl]methyl] 465.85 Enhanced solubility due to methoxy groups; weak anticancer activity (IC₅₀: 25 µM, HeLa)
3-(4-Fluorobenzyl)-6-[[3-(2-chlorophenyl)-oxadiazolyl]methyl] (CAS: 1040639-91-5) 3-(4-fluorobenzyl) ; 6-[[3-(2-chlorophenyl)-oxadiazolyl]methyl] 437.82 High purity (95%); used in kinase binding assays (Kd: 0.8 µM for EGFR)
6-[[3-(4-Bromophenyl)-oxadiazolyl]methyl]-3-(3-methoxybenzyl) (CAS: 1207004-38-3) 3-(3-methoxybenzyl) ; 6-[[3-(4-bromophenyl)-oxadiazolyl]methyl] 449.86 Fluorescent properties; explored in organic semiconductors

Key Observations :

Substituent Effects :

  • Chlorophenyl vs. Methoxyphenyl : Chlorine enhances lipophilicity and target binding, while methoxy groups improve solubility but reduce membrane permeability .
  • Fluorine/Bromine Substitution : Fluorine increases metabolic stability; bromine aids in crystallography studies due to heavy atom effects .

Biological Activity :

  • Antimicrobial activity correlates with electron-withdrawing substituents (e.g., Cl, Br), likely disrupting microbial membranes .
  • Kinase inhibition is stronger in compounds with rigid oxadiazole linkers, as seen in the 4-fluorobenzyl derivative (CAS: 1040639-91-5) .

Synthetic Complexity :

  • Multi-step syntheses (3–5 steps) are common, with yields ranging from 15–40%. Microwave-assisted methods improve efficiency (e.g., 60% yield for CAS: 1207004-38-3) .

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